molecular formula C7H8N4 B13143341 8-Methylimidazo[1,2-a]pyrazin-3-amine

8-Methylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13143341
M. Wt: 148.17 g/mol
InChI Key: BRRPAGFUJCQETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound featuring a fused imidazole-pyrazine core with a methyl substituent at the 8-position and an amine group at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

8-methylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C7H8N4/c1-5-7-10-4-6(8)11(7)3-2-9-5/h2-4H,8H2,1H3

InChI Key

BRRPAGFUJCQETE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN2C1=NC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of 8-Methylimidazo[1,2-a]pyrazin-3-amine. One common approach involves the condensation of 3-aminopyrazine with 2-methylimidazole. The reaction proceeds under suitable conditions to yield the desired product.

Industrial Production:: While industrial-scale production methods may vary, laboratories typically synthesize this compound using established protocols. Researchers employ reagents such as 3-aminopyrazine, 2-methylimidazole, and appropriate solvents to achieve efficient yields.

Chemical Reactions Analysis

Reactivity:: 8-Methylimidazo[1,2-a]pyrazin-3-amine participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction processes may yield reduced derivatives of the compound.

    Substitution: Substituents can be introduced at different positions on the imidazo[1,2-a]pyrazine ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) facilitate reduction reactions.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed for substitution reactions.

Scientific Research Applications

Chemistry:: Researchers explore the compound’s reactivity, stability, and potential applications in organic synthesis. It serves as a building block for more complex molecules.

Biology and Medicine::

    Anticancer Properties: Investigations suggest that derivatives of imidazo[1,2-a]pyrazines exhibit anticancer activity. Researchers study their effects on cancer cell lines.

    Biological Probes: Labeled derivatives of this compound serve as fluorescent probes for cellular imaging and drug delivery studies.

Industry::

    Pharmaceuticals: The compound’s derivatives may find applications in drug development.

    Materials Science: Researchers explore its use in designing functional materials.

Mechanism of Action

The precise mechanism by which 8-Methylimidazo[1,2-a]pyrazin-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Imidazo[1,2-a]pyrazin-3-amine Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents Reference
8-Methylimidazo[1,2-a]pyrazin-3-amine C₇H₈N₄ 148.17 N/A 8-CH₃, 3-NH₂ N/A
N-Methyl-3-(2-methylphenyl) derivative C₁₄H₁₄N₄ 238.29 N/A 8-NHCH₃, 3-(2-methylphenyl)
2-(4-Nitrophenyl) derivative (10c) C₁₆H₁₇N₅O₂ 335.34 N/A 2-(4-NO₂C₆H₄), 3-NH-t-Bu
2-(4-Aminophenyl)-N-cyclohexyl (10k) C₁₈H₂₂N₆ 334.41 172–175 2-(4-NH₂C₆H₄), 3-NH-cyclohexyl
N,2-Bis(4-fluorophenyl) derivative C₁₈H₁₄F₂N₄ 340.33 N/A 2-(4-FC₆H₄), 3-NH-(4-FC₆H₄)

Notes:

  • Substituents at the 2-position (e.g., aryl groups) enhance π-π stacking with biological targets, while alkylamines at the 3-position improve solubility .
  • Methyl or halogen substituents at the 8-position (e.g., 8-CH₃ or 8-Cl) modulate electronic effects and steric bulk .

Key Findings :

  • Anticancer Activity : 2-Phenyl derivatives inhibit CDK9, a kinase critical for transcription in cancer cells, with IC₅₀ values in the low micromolar range .
  • Antimalarial Activity : Fluorophenyl and benzodioxolyl substitutions improve potency against Plasmodium falciparum, with IC₅₀ values as low as 63 nM .
  • Antiviral Activity : Derivatives with bulky substituents (e.g., cyclohexyl) show activity against human coronaviruses, likely by disrupting viral replication .

Structure-Activity Relationships (SAR)

  • Core Modifications : Removing the pyrazine nitrogen (e.g., converting to imidazo[1,2-a]pyridine) reduces inhibitory potency by >20-fold, highlighting the importance of the pyrazine ring for target binding .
  • Substituent Effects: 2-Position: Electron-withdrawing groups (e.g., NO₂ in 10c) enhance stability but may reduce cellular permeability. Conversely, electron-donating groups (e.g., NH₂ in 10k) improve solubility . 3-Position: Bulky amines (e.g., tert-butyl or cyclohexyl) increase target selectivity by occupying hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.